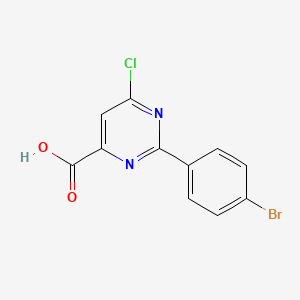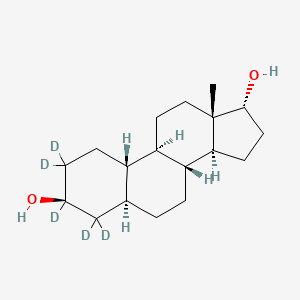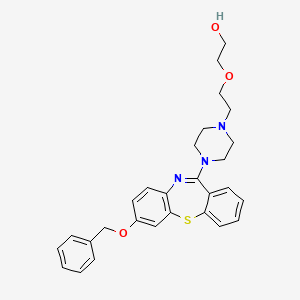![molecular formula C20H22N2S B13861693 10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. This compound features a unique structure with a bicyclic azabicyclo[2.2.2]octane moiety and a phenothiazine core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine typically involves multi-step organic reactions. The starting materials often include phenothiazine derivatives and azabicyclo[2.2.2]octane precursors. Key steps may involve:
Nucleophilic Substitution: Introduction of the azabicyclo[2.2.2]octane moiety through nucleophilic substitution reactions.
Deuterium Labeling: Incorporation of deuterium atoms at specific positions using deuterated reagents.
Carbon-13 Labeling: Introduction of carbon-13 isotopes through the use of labeled precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and recrystallization to isolate the desired product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Dihydro and Tetrahydro Derivatives: Products of reduction reactions.
Functionalized Phenothiazines: Products of substitution reactions.
Applications De Recherche Scientifique
Chemistry
The compound is used as a model system for studying isotopic effects in organic reactions due to its deuterium and carbon-13 labeling.
Biology
In biological research, it may serve as a probe for studying receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
Phenothiazine derivatives are known for their pharmacological properties, and this compound may be investigated for potential therapeutic applications, such as antipsychotic or antiemetic effects.
Industry
The compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine likely involves interaction with specific molecular targets, such as neurotransmitter receptors. The azabicyclo[2.2.2]octane moiety may enhance binding affinity and selectivity, while the phenothiazine core exerts its pharmacological effects through modulation of receptor activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antiemetic and antihistamine properties.
Thioridazine: A phenothiazine used in the treatment of schizophrenia.
Uniqueness
The unique isotopic labeling of 10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine distinguishes it from other phenothiazines, providing valuable insights into reaction mechanisms and molecular interactions.
Propriétés
Formule moléculaire |
C20H22N2S |
|---|---|
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m1/s1/i14+1D2 |
Clé InChI |
HOKDBMAJZXIPGC-GRRPMFQYSA-N |
SMILES isomérique |
[2H][13C]([2H])([C@H]1CN2CCC1CC2)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canonique |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
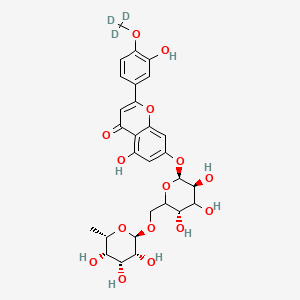
![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
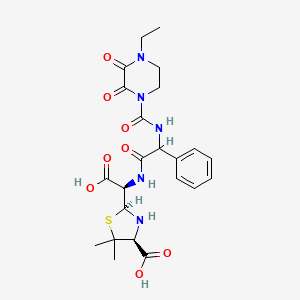
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)

![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
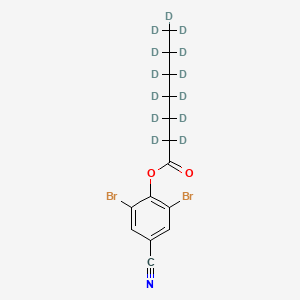
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
